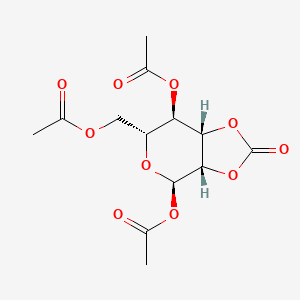

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

Übersicht

Beschreibung

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl groups, which make it a valuable tool in the study of carbohydrate chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose typically involves the acetylation of mannose derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation and carbonylation. Common reagents used in these reactions include acetic anhydride, pyridine, and carbonylating agents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the compound meets the required standards for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols in the presence of catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction results in alcohols .

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as an intermediate in synthesizing various pharmaceutical agents, enhancing drug formulation processes. |

| Glycochemistry | Plays a significant role in synthesizing complex oligosaccharides crucial for biological studies. |

| Biotechnology | Utilized in developing glycoproteins and other biomolecules for targeted therapies and vaccines. |

| Food Industry | Employed as a flavoring agent or sweetener, providing unique taste profiles while ensuring safety. |

| Cosmetic Formulations | Used in skincare products for moisturizing properties and improving texture. |

Pharmaceutical Development

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is pivotal in the synthesis of glycosylated drugs and imaging agents. Its acetylation pattern allows for selective reactions that are essential in the development of new pharmaceuticals. For instance, it acts as a precursor for synthesizing radiolabeled glucose analogs used in positron emission tomography (PET) imaging .

Glycochemistry

In glycochemistry, this compound facilitates the study of carbohydrate structures and their biological functions. It serves as a building block for synthesizing complex oligosaccharides necessary for understanding cell signaling and interactions. Researchers utilize it to create libraries of mannose-based compounds that can be functionalized for various applications .

Biotechnology

The compound is integral to producing glycoproteins that play critical roles in immunology and vaccine development. Its ability to participate in glycosylation reactions makes it valuable for creating vaccines targeting specific receptors on immune cells . Additionally, it aids in the synthesis of mannosylated glycoconjugates that enhance immune responses.

Food Industry

In the food sector, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose can be used as a natural sweetener or flavor enhancer. Its safety profile and unique flavor characteristics make it an attractive alternative to synthetic additives .

Cosmetic Formulations

The compound's moisturizing properties make it suitable for cosmetic applications. It enhances the texture of creams and lotions while providing hydration benefits to the skin .

Case Study 1: Drug Development

A study highlighted the synthesis of a novel glycosylated compound using 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose as an intermediate. The resulting compound exhibited enhanced bioavailability and therapeutic efficacy compared to non-glycosylated versions .

Case Study 2: Vaccine Development

Research demonstrated that glycoproteins synthesized with this carbohydrate derivative elicited stronger immune responses in animal models when tested against viral pathogens. The study emphasized the importance of carbohydrate structure in vaccine efficacy .

Wirkmechanismus

The mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions are essential for studying the structure and function of carbohydrates in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4,6-Tri-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in similar research applications.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A glucose derivative with similar acetyl groups.

2,3,4-Tri-O-acetyl-1-O-methyl-β-D-mannopyranose: A methylated and acetylated mannose derivative

Uniqueness

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is unique due to its specific arrangement of acetyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in studying specific carbohydrate-related processes and developing specialized biochemical assays .

Biologische Aktivität

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a synthetic carbohydrate derivative of mannose, characterized by its acetyl and carbonyl functional groups. This compound plays a significant role in glycobiology and has garnered attention for its potential biological activities, particularly in carbohydrate chemistry, biology, and medicine. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C13H16O10

- CAS Number : 53958-20-6

- Structure : Contains multiple acetyl groups and a carbonyl group that influence its reactivity and biological interactions.

The biological activity of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is largely attributed to its ability to interact with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups facilitate the formation of stable complexes with target molecules, which is essential for studying carbohydrate-related processes in biological systems.

Antimicrobial Activity

Research indicates that derivatives of mannose can exhibit antimicrobial properties. The interaction of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose with microbial enzymes may inhibit their activity. For instance, studies have shown that certain glycosides can act as inhibitors of glycoside hydrolases, which are critical for microbial cell wall synthesis .

Inhibition of Glycoside Hydrolases

Recent studies have demonstrated that compounds similar to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose can covalently bind to glycoside hydrolases such as α-glucosidase. This binding inhibits the enzyme's activity, illustrating the compound's potential as an inhibitor in carbohydrate processing .

| Compound | Kinact (×10⁻³ s⁻¹) | Ki (μM) | kinact/Ki (M⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 174 ± 28 | 84 ± 19 | 2070 ± 570 |

| 2 | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |

| 3 | 1.41 ± 0.08 | 289 ± 47 | 4.87 ± 1.06 |

This table summarizes the kinetic parameters for different compounds tested against α-glucosidase.

Role in Carbohydrate-Based Vaccines

The compound's structural features allow it to be utilized in developing carbohydrate-based vaccines. By modifying its structure or conjugating it with proteins or peptides, researchers can enhance immune responses against specific pathogens .

Study on Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various acetylated mannose derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against bacterial growth compared to controls. This suggests that modifications like those found in 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose could enhance antimicrobial properties.

Glycosidase Inhibition Study

In another investigation involving glycoside hydrolases from Saccharomyces cerevisiae, it was found that the compound effectively inhibited enzyme activity through covalent modification. The study provided insights into the mechanism of action and potential applications in therapeutic settings where glycosidase inhibition is beneficial .

Glycobiology Research

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose serves as a crucial building block for synthesizing complex carbohydrates and glycoconjugates used in various biochemical assays .

Development of Biocompatible Materials

The compound is also utilized in the production of biocompatible materials due to its carbohydrate nature and functional groups that can be further modified for specific applications in biomedical engineering .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose, and how are intermediates validated?

The synthesis typically involves regioselective protection of hydroxyl groups. For example, 2,3-O-carbonyl protection is achieved using ethylidene acetals, as demonstrated in the reaction of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide with sodium borohydride in acetonitrile, yielding 70% of the target compound after purification via crystallization . Key intermediates are validated using NMR (e.g., monitoring acetyl and carbonyl proton signals) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. Why are acetyl and cyclic carbonyl groups strategically employed in this compound’s synthesis?

Acetyl groups protect hydroxyls during glycosylation, enabling selective reactivity at the anomeric position. The 2,3-O-carbonyl group stabilizes the mannopyranose ring conformation, preventing unwanted side reactions (e.g., β-mannoside formation). This strategy is critical for constructing complex oligosaccharides, as seen in the synthesis of HIV-1-active polysaccharides .

Q. What analytical techniques are essential for structural confirmation of this compound and its derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR identify acetyl (δ ~2.0–2.3 ppm) and carbonyl (δ ~100–110 ppm) groups, while 2D experiments (COSY, HSQC) confirm connectivity .

- HRMS : Validates molecular formulas (e.g., [M+Na]⁺ peaks with <2 ppm error) .

- X-ray crystallography : Resolves absolute configurations, as shown for ethylidene acetals in related compounds .

Advanced Research Questions

Q. How can stereochemical outcomes during glycosylation be controlled when using this compound as a donor?

Stereocontrol relies on neighboring-group participation. For α-mannosides, the 2,3-O-carbonyl group directs axial attack via a transient oxocarbenium ion. This is demonstrated in the synthesis of α-linked mannose oligomers using thioglycoside donors under NIS/AgOTf activation . Kinetic studies (e.g., low-temperature NMR) can monitor ion intermediates to optimize reaction conditions .

Q. How should researchers resolve conflicting NMR data for acetylated mannopyranose derivatives?

Contradictions in peak assignments (e.g., overlapping acetyl signals) require:

- Isotopic labeling : ¹³C-labeled derivatives (e.g., [1,2-¹³C₂]-mannose) enhance spectral resolution, enabling precise tracking of carbon shifts .

- Selective deprotection : Sequential removal of acetyl groups (e.g., hydrazine at C-1) simplifies spectra .

- Computational modeling : DFT calculations predict chemical shifts to validate experimental data .

Q. What modifications enable the use of this compound in studying carbohydrate-protein interactions?

- Functionalization : Introduce bioorthogonal handles (e.g., propargyl groups via BF₃·Et₂O-catalyzed glycosylation) for click chemistry conjugation .

- Carbohydrate arrays : Couple carboxymethyl derivatives to amino-functionalized surfaces using EDC/NHS chemistry, as described for lectin-binding studies .

- Isotopic labeling : ¹³C-enriched derivatives facilitate NMR-based binding assays to quantify affinity and kinetics .

Q. Methodological Considerations

- Synthesis optimization : Use TLC (e.g., silica gel, 1:1 EtOAc/hexane) to monitor reaction progress and column chromatography (e.g., gradient elution with CHCl₃/MeOH) for purification .

- Data interpretation : Cross-reference NMR assignments with crystallographic data (e.g., CCDC entries in ) to resolve ambiguities.

- Biological relevance : Validate synthetic glycans using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to correlate structure with function .

Eigenschaften

IUPAC Name |

[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYSWHGJPLCVAV-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.